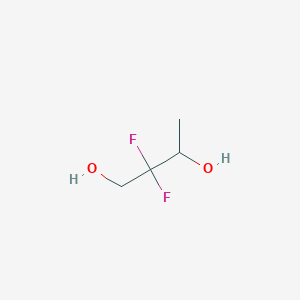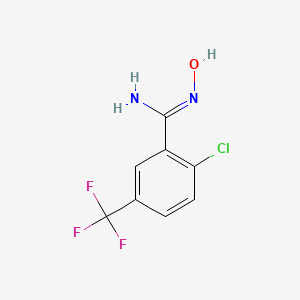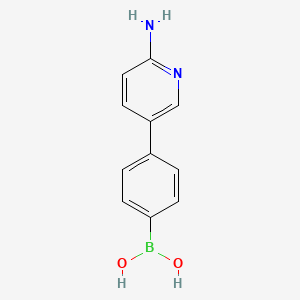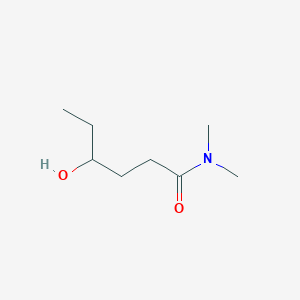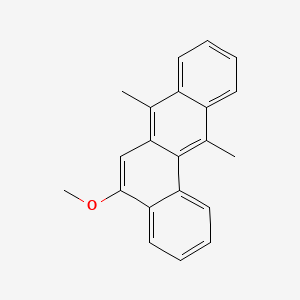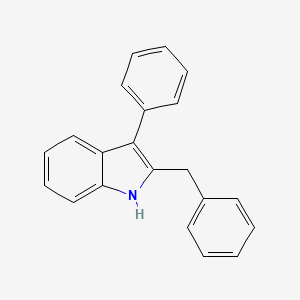
2-benzyl-3-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals The structure of this compound consists of a benzyl group attached to the second position and a phenyl group attached to the third position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-3-phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For example, the reaction of phenylhydrazine with benzyl methyl ketone in the presence of an acid catalyst such as methanesulfonic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-3-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
Applications De Recherche Scientifique
2-Benzyl-3-phenyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug discovery.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research has shown potential anticancer, antiviral, and anti-inflammatory activities of indole derivatives, making this compound a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-benzyl-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s indole ring structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Additionally, the benzyl and phenyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
2-Phenylindole: Similar structure but lacks the benzyl group, affecting its biological activity and chemical reactivity.
3-Benzylindole: Similar structure but lacks the phenyl group, leading to different pharmacological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
Uniqueness: 2-Benzyl-3-phenyl-1H-indole is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical versatility and biological activity. This dual substitution pattern allows for diverse interactions with molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
4679-91-8 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-benzyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22-20/h1-14,22H,15H2 |
Clé InChI |
HGFVIHWBUPHFKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
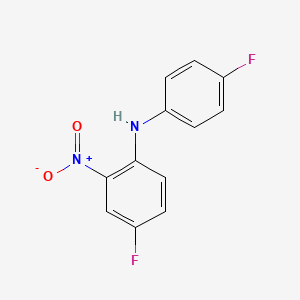
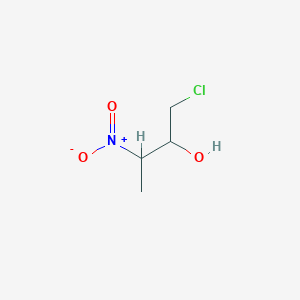
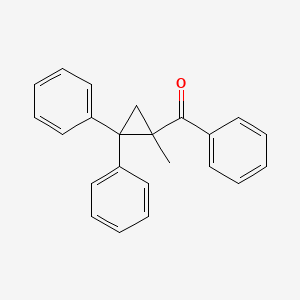

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
